molecular formula C8H8N4O2S B11090274 5-(methylsulfonyl)-1-phenyl-1H-tetrazole CAS No. 3206-44-8

5-(methylsulfonyl)-1-phenyl-1H-tetrazole

Cat. No.: B11090274
CAS No.: 3206-44-8
M. Wt: 224.24 g/mol
InChI Key: SKKDYCLQAZZJFC-UHFFFAOYSA-N
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Description

5-(methylsulfonyl)-1-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfonyl)-1-phenyl-1H-tetrazole typically involves the reaction of phenylhydrazine with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfonyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(methylsulfonyl)-1-phenyl-1H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(methylsulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(methylsulfonyl)-1-phenyl-1H-tetrazole is unique due to the presence of both the methylsulfonyl and phenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-methylsulfonyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-15(13,14)8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKDYCLQAZZJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953938
Record name 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3206-44-8
Record name NSC141872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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